molecular formula C9H8N2O3 B1361402 1-Indolinecarboxaldehyde, 6-nitro- CAS No. 73816-58-7

1-Indolinecarboxaldehyde, 6-nitro-

Cat. No. B1361402
CAS RN: 73816-58-7
M. Wt: 192.17 g/mol
InChI Key: MHMYRSLSPGQNPB-UHFFFAOYSA-N
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Description

“1-Indolinecarboxaldehyde, 6-nitro-” is a chemical compound with the formula C9H8N2O3 . It has a molecular weight of 192.1714 . The IUPAC Standard InChI for this compound is InChI=1S/C9H8N2O3/c12-6-10-4-3-7-1-2-8(11(13)14)5-9(7)10/h1-2,5-6H,3-4H2 .


Molecular Structure Analysis

The molecular structure of “1-Indolinecarboxaldehyde, 6-nitro-” is available as a 2D Mol file . The structure is based on the IUPAC Standard InChI .


Physical And Chemical Properties Analysis

“1-Indolinecarboxaldehyde, 6-nitro-” is a solid . It has a molecular weight of 192.1714 and its melting point is 110°C .

Scientific Research Applications

Synthesis and Derivatives

  • A method for synthesizing 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole from indole-3-carboxaldehyde has been established. This compound is a derivative of 1-Indolinecarboxaldehyde, 6-nitro-, and is useful for producing various derivatives like 4-amino-, 4-hydroxy-, and 4-amino-4-hydroxymethyl-1,3,4,5-tetrahydrobenz[cd]indoles. These derivatives have potential applications in synthetic chemistry due to their functional versatility (Somei, Nakagawa, Aoki, & Mukaiyama, 2014).

Photoprocesses and Photochemistry

  • The properties of indoline spirobenzopyrans, including those with a 6-nitro group, have been studied for their photochemical and photophysical behaviors. These compounds, including derivatives of 1-Indolinecarboxaldehyde, 6-nitro-, exhibit interesting photoisomerization properties, which are significant in the development of photoresponsive materials (Görner, Atabekyan, & Chibisov, 1996).

Chemical Transformations and Reactions

  • 1-Methoxy-6-nitroindole-3-carbaldehyde, a closely related compound, has been shown to be a versatile electrophile, reacting regioselectively to form 2,3,6-trisubstituted indole derivatives. This demonstrates the potential of 1-Indolinecarboxaldehyde, 6-nitro- in synthetic organic chemistry, providing pathways to novel indole structures (Yamada et al., 2009).

Electronic and Optical Applications

  • Studies on 1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-indoline) reveal significant photoelectrochemical behavior. These findings suggest the potential use of 6-nitro derivatives of 1-Indolinecarboxaldehyde in the development of electro-optical molecular devices and materials with photochromic and electrochromic properties (Zhi, Baba, Hashimoto, & Fujishima, 1995).

Pharmaceutical and Biologically Active Compounds

  • While focusing on the non-pharmaceutical aspects, it's notable that indole derivatives, including those related to 1-Indolinecarboxaldehyde, 6-nitro-, are foundational structures in a wide range of biologically active compounds. This highlights the broader potential of these compounds in various fields, including medicinal chemistry (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

6-nitro-2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-6-10-4-3-7-1-2-8(11(13)14)5-9(7)10/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYRSLSPGQNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224248
Record name 1-Indolinecarboxaldehyde, 6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Indolinecarboxaldehyde, 6-nitro-

CAS RN

73816-58-7
Record name 1-Indolinecarboxaldehyde, 6-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-1-indolinecarboxaldehyde
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Record name 1-Indolinecarboxaldehyde, 6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITRO-1-INDOLINECARBOXALDEHYDE
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